molecular formula C12H8IN3 B2364000 2-(3-Iodoanilino)pyridine-3-carbonitrile CAS No. 1040043-87-5

2-(3-Iodoanilino)pyridine-3-carbonitrile

Cat. No.: B2364000
CAS No.: 1040043-87-5
M. Wt: 321.121
InChI Key: ZBGWKSYCIKJUOR-UHFFFAOYSA-N
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Description

2-(3-Iodoanilino)pyridine-3-carbonitrile is an organic compound with the molecular formula C12H8IN3 It is a derivative of pyridine and aniline, featuring an iodine atom attached to the aniline ring and a nitrile group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodoanilino)pyridine-3-carbonitrile typically involves the reaction of 3-iodoaniline with 3-cyanopyridine. The reaction is carried out under conditions that facilitate the formation of the carbon-nitrogen bond between the aniline and pyridine rings. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodoanilino)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

    Reduction: Formation of 2-(3-iodoanilino)pyridine-3-amine.

    Substitution: Formation of 2-(3-substituted anilino)pyridine-3-carbonitrile derivatives.

Scientific Research Applications

2-(3-Iodoanilino)pyridine-3-carbonitrile is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor binding assays.

    Medicine: Potential use in the development of pharmaceutical compounds targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Iodoanilino)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The nitrile group and iodine atom play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromoanilino)pyridine-3-carbonitrile
  • 2-(3-Chloroanilino)pyridine-3-carbonitrile
  • 2-(3-Fluoroanilino)pyridine-3-carbonitrile

Uniqueness

2-(3-Iodoanilino)pyridine-3-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior compared to its bromo, chloro, and fluoro analogs.

Properties

IUPAC Name

2-(3-iodoanilino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN3/c13-10-4-1-5-11(7-10)16-12-9(8-14)3-2-6-15-12/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGWKSYCIKJUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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